molecular formula C19H17N5O2S2 B2754967 N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-62-5

N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2754967
CAS No.: 868966-62-5
M. Wt: 411.5
InChI Key: HRJIFSMEOWVRFF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Modification and Anticancer Applications

Compounds with structural similarities to N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, particularly those incorporating [1,2,4]triazolo moieties, have been explored for their anticancer properties. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, where an alkylurea moiety replaced the acetamide group, resulted in compounds with potent antiproliferative activities against various human cancer cell lines. These compounds demonstrated significant inhibitory activity against PI3Ks and mTOR, indicating their potential as effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).

Heterocyclization and Synthetic Pathways

The synthetic pathways involving acetamidrazones, similar in complexity to the compound , have been explored to synthesize heterocyclic compounds like 1,2,4-triazolo[4,3-a]pyridines. These synthetic strategies highlight the versatility and potential of such compounds in creating diverse heterocyclic structures, which could be pivotal in developing new drugs or materials (M. T. Cocco et al., 1991).

Insecticidal Properties

Research on compounds incorporating a thiadiazole moiety, similar to the triazolo and pyridazine rings in the compound of interest, has shown insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This suggests that related compounds, including N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, could have potential applications in agriculture as part of pest management strategies (A. Fadda et al., 2017).

Antimicrobial and Structural Studies

The synthesis and structural elucidation of compounds containing 1,2,4-triazole ring systems have highlighted their significant antimicrobial properties. This area of research indicates the potential of N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (B. MahyavanshiJyotindra et al., 2011).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-2-26-14-7-5-13(6-8-14)20-17(25)12-28-18-10-9-16-21-22-19(24(16)23-18)15-4-3-11-27-15/h3-11H,2,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJIFSMEOWVRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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